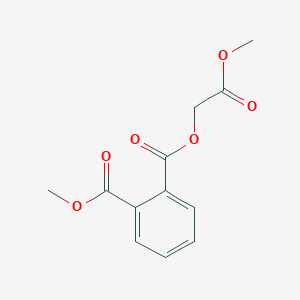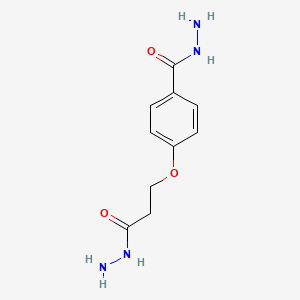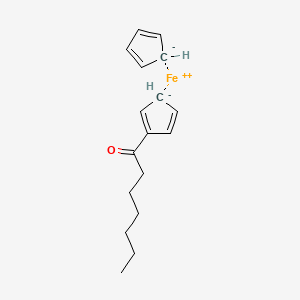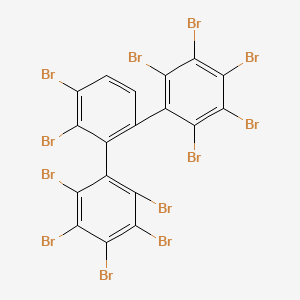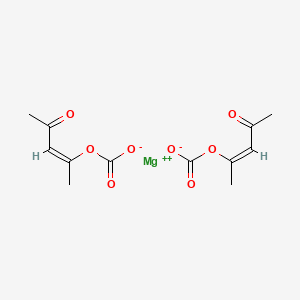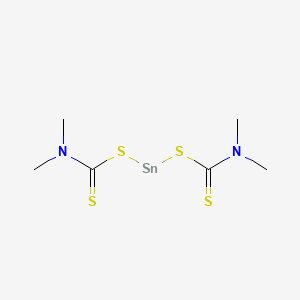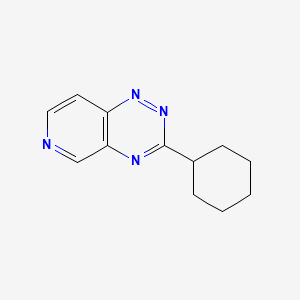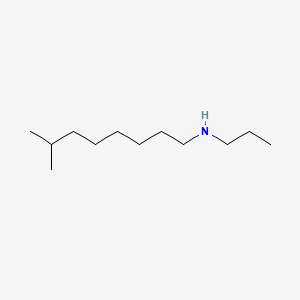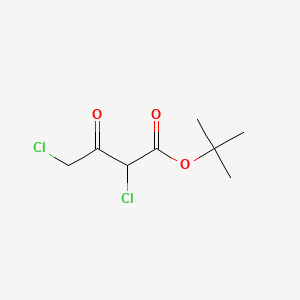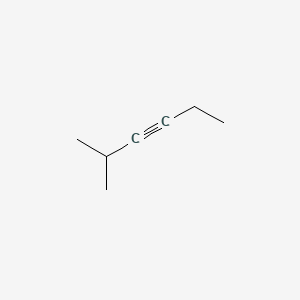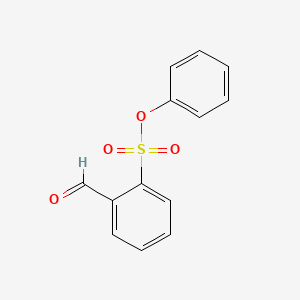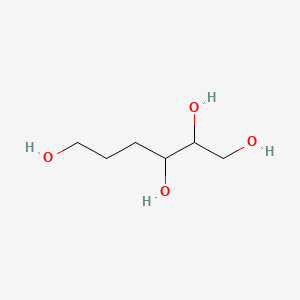
Hexane-1,2,3,6-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-1,2,3,6-tetrol is an organic compound with the molecular formula C6H14O4 It is a tetrol, meaning it contains four hydroxyl (OH) groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-1,2,3,6-tetrol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of hexane derivatives. For instance, the hydrogenation of hexane-1,2,3,6-tetraone can yield this compound. This reaction typically requires a metal catalyst such as platinum or palladium and is carried out under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of bio-renewable resources. For example, levoglucosanol, derived from cellulose, can be converted to this compound through a series of catalytic reactions. This process involves the use of bifunctional catalysts, such as Pt/SiO2-Al2O3, and is conducted in aqueous media at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: Hexane-1,2,3,6-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form hexane-1,2,3,6-tetraone.
Reduction: The reduction of hexane-1,2,3,6-tetraone to this compound can be achieved using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they can be replaced by other functional groups using appropriate reagents.
Major Products Formed:
Oxidation: Hexane-1,2,3,6-tetraone
Reduction: this compound
Substitution: Various substituted hexane derivatives depending on the reagents used.
Scientific Research Applications
Hexane-1,2,3,6-tetrol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of metabolic pathways and enzyme reactions involving polyols.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of bio-based chemicals, solvents, and surfactants.
Mechanism of Action
Hexane-1,2,3,6-tetrol can be compared with other similar compounds such as hexane-1,2,5,6-tetrol and hexane-1,2,3,4-tetrol. While all these compounds share a hexane backbone with four hydroxyl groups, their specific positions and stereochemistry can lead to different physical and chemical properties. This compound is unique due to its specific hydroxyl group arrangement, which can influence its reactivity and applications .
Comparison with Similar Compounds
- Hexane-1,2,5,6-tetrol
- Hexane-1,2,3,4-tetrol
- Hexane-1,2,4,5-tetrol
Properties
CAS No. |
6663-27-0 |
|---|---|
Molecular Formula |
C6H14O4 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
hexane-1,2,3,6-tetrol |
InChI |
InChI=1S/C6H14O4/c7-3-1-2-5(9)6(10)4-8/h5-10H,1-4H2 |
InChI Key |
RLMXGBGAZRVYIX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(CO)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


